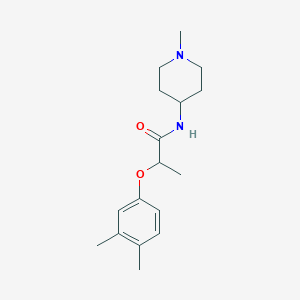![molecular formula C21H24N2O4 B4988674 4-{[5-(2,6-dimethoxyphenoxy)pentyl]oxy}quinazoline](/img/structure/B4988674.png)
4-{[5-(2,6-dimethoxyphenoxy)pentyl]oxy}quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[5-(2,6-dimethoxyphenoxy)pentyl]oxy}quinazoline, also known as GW501516, is a synthetic drug that was developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. It belongs to the class of drugs known as PPARδ agonists, which are known to regulate lipid and glucose metabolism in the body. Despite its potential therapeutic benefits, GW501516 has been banned by the World Anti-Doping Agency due to its performance-enhancing properties.
作用機序
4-{[5-(2,6-dimethoxyphenoxy)pentyl]oxy}quinazoline works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates lipid and glucose metabolism in the body. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which in turn improves insulin sensitivity and energy metabolism.
Biochemical and Physiological Effects:
4-{[5-(2,6-dimethoxyphenoxy)pentyl]oxy}quinazoline has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis, leading to increased energy expenditure and improved glucose metabolism. In addition, it has been shown to reduce inflammation and oxidative stress, which are thought to contribute to the development of metabolic and cardiovascular diseases.
実験室実験の利点と制限
One of the main advantages of 4-{[5-(2,6-dimethoxyphenoxy)pentyl]oxy}quinazoline for lab experiments is its ability to improve energy metabolism and reduce inflammation, which can be beneficial for studying metabolic and cardiovascular diseases. However, its performance-enhancing properties and potential side effects make it a controversial drug for research purposes.
将来の方向性
There are a number of potential future directions for research on 4-{[5-(2,6-dimethoxyphenoxy)pentyl]oxy}quinazoline. One area of interest is its potential therapeutic applications for metabolic and cardiovascular diseases. Another area of interest is its potential as a performance-enhancing drug for athletes, although this is a highly controversial topic. Finally, there is a need for further research on the long-term effects and safety of 4-{[5-(2,6-dimethoxyphenoxy)pentyl]oxy}quinazoline, particularly in humans.
合成法
4-{[5-(2,6-dimethoxyphenoxy)pentyl]oxy}quinazoline can be synthesized through a series of chemical reactions, starting from the compound 2,6-dimethoxyphenol. The first step involves the conversion of 2,6-dimethoxyphenol to 2,6-dimethoxybenzaldehyde, which is then converted to 2,6-dimethoxybenzonitrile. The final step involves the reaction of 2,6-dimethoxybenzonitrile with pentylmagnesium bromide, followed by the addition of quinazoline-2,4(1H,3H)-dione to yield 4-{[5-(2,6-dimethoxyphenoxy)pentyl]oxy}quinazoline.
科学的研究の応用
4-{[5-(2,6-dimethoxyphenoxy)pentyl]oxy}quinazoline has been extensively studied for its potential therapeutic applications, particularly in the treatment of metabolic and cardiovascular diseases. It has been shown to improve insulin sensitivity, reduce inflammation, and increase energy expenditure in animal models. In addition, it has been shown to improve endurance and performance in athletes, which has led to its ban by the World Anti-Doping Agency.
特性
IUPAC Name |
4-[5-(2,6-dimethoxyphenoxy)pentoxy]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-24-18-11-8-12-19(25-2)20(18)26-13-6-3-7-14-27-21-16-9-4-5-10-17(16)22-15-23-21/h4-5,8-12,15H,3,6-7,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTGVRZZURGRKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCCCOC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(2,6-Dimethoxyphenoxy)pentoxy]quinazoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-isopropoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4988600.png)
![N~2~-(3,4-dichlorophenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4988607.png)
![11-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4988615.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxyethyl)-N-isopropylbenzamide](/img/structure/B4988639.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-4-piperidinyl}propanamide](/img/structure/B4988646.png)

![N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine](/img/structure/B4988654.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-furamide](/img/structure/B4988655.png)
![N-[4-(aminosulfonyl)benzyl]-3,4-difluorobenzenesulfonamide](/img/structure/B4988667.png)
![2-ethoxy-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B4988679.png)
![3-bromo-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4988691.png)
![ethyl 4-[4-(allyloxy)benzylidene]-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4988699.png)
![N-(3-chloro-2-methylphenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4988708.png)
